tert-butyl 4-[(N-hydroxycarbamimidoyl)methyl]piperazine-1-carboxylate
Description
tert-Butyl 4-[(N-hydroxycarbamimidoyl)methyl]piperazine-1-carboxylate is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position and an N-hydroxycarbamimidoyl-methyl substituent at the 4-position. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing 1,2,4-oxadiazole-containing sulfonamide derivatives via intermolecular condensation with carboxylic acids . The resulting oxadiazole derivatives exhibit potent antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus, comparable to ciprofloxacin . Its structural simplicity and reactive N-hydroxycarbamimidoyl group make it a versatile building block for drug discovery.
Properties
IUPAC Name |
tert-butyl 4-(2-amino-2-hydroxyiminoethyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N4O3/c1-11(2,3)18-10(16)15-6-4-14(5-7-15)8-9(12)13-17/h17H,4-8H2,1-3H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZGHKGYRVVEWOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
In a representative procedure, tert-butyl 4-(methylsulfonyloxymethyl)piperazine-1-carboxylate (1.0 equiv) is treated with hydroxylamine hydrochloride (2.5 equiv) in the presence of potassium carbonate (3.0 equiv) in N-methyl-2-pyrrolidone (NMP) at 100–105°C for 24 hours under nitrogen. The reaction achieves a 95% yield, with the product isolated via cooling, aqueous workup, and vacuum drying. Key factors include:
Comparative Analysis with Piperidine Analogues
While similar protocols exist for piperidine derivatives (e.g., tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate), piperazine systems exhibit faster kinetics due to reduced steric hindrance. For instance, piperazine reactions under identical conditions achieve 95% yields versus 84% for piperidines, highlighting the role of ring geometry in reactivity.
Hydroxylamine-Mediated Amidoxime Formation
The hydroxycarbamimidoyl group can be introduced via nitrile-to-amidoxime conversion. This two-step method first synthesizes a cyanomethyl intermediate, followed by hydroxylamine treatment.
Synthesis of tert-Butyl 4-(Cyanomethyl)piperazine-1-carboxylate
Piperazine is alkylated with chloroacetonitrile in the presence of a base (e.g., triethylamine) to form tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate. The nitrile group is then converted to an amidoxime using hydroxylamine hydrochloride in ethanol/water (4:1) at reflux for 6 hours.
Mechanistic and Yield Considerations
The reaction proceeds via nucleophilic attack of hydroxylamine on the nitrile carbon, forming an intermediate iminohydroxamic acid that tautomerizes to the amidoxime. Yields range from 60% to 84%, depending on the solvent system and hydroxylamine stoichiometry. For example, ethanol/water mixtures at reflux yield 84% product, while dimethylacetamide (DMA) with cesium fluoride at 85°C achieves 60%.
Reductive Amination and Cyclization Strategies
Although less common, reductive amination offers an alternative route. A hypothetical pathway involves condensing tert-butyl piperazine-1-carboxylate with glyoxal and hydroxylamine, followed by hydrogenation to form the hydroxycarbamimidoyl group.
Catalytic Hydrogenation Parameters
Using a palladium-on-carbon catalyst under 50 psi H₂ in methanol, the imine intermediate is reduced to the desired amine. This method, while theoretically viable, lacks explicit documentation in the literature for this compound but aligns with analogous piperazine syntheses.
Radical-Mediated Approaches
Emerging methodologies employ copper-catalyzed radical cascades to assemble complex piperazine frameworks. For instance, tert-butyl 4-iodopiperazine-1-carboxylate reacts with acrylamides under blue LED irradiation in the presence of Cu(I) catalysts and ligands (e.g., L1).
Comparative Evaluation of Methods
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[(N-hydroxycarbamimidoyl)methyl]piperazine-1-carboxylate: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.
Scientific Research Applications
The compound tert-butyl 4-[(N-hydroxycarbamimidoyl)methyl]piperazine-1-carboxylate has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its applications, supported by relevant data tables and case studies.
Pharmacological Research
Anticancer Activity : Recent studies have explored the potential of piperazine derivatives, including this compound, as inhibitors of cancer cell growth. For example, compounds that interact with the KRAS oncogene have shown promise in targeting specific cancer types, with modifications to the piperazine structure enhancing efficacy against resistant cancer strains .
Antimicrobial Studies
This compound has been investigated for its ability to inhibit bacterial efflux pumps, which are mechanisms that bacteria use to resist antibiotics. Research indicates that modifications to the piperazine ring can enhance binding to these pumps, potentially improving the effectiveness of existing antibiotics when used in combination therapies .
Synthetic Chemistry
The synthesis of this compound involves several steps that illustrate its versatility as a synthetic intermediate. It can be utilized to create various analogs with tailored biological activities, making it a valuable compound in drug design .
Table 1: Summary of Research Findings
Notable Research Contributions
- Fragment Optimization : In a study focusing on piperazine-based inhibitors, researchers optimized compounds for better interaction with bacterial efflux pumps, demonstrating the potential of this compound as a lead compound .
- Structural Modifications : Investigations into structural modifications have shown that altering substituents on the piperazine ring can significantly impact biological activity, paving the way for new therapeutic agents .
Mechanism of Action
The mechanism by which tert-butyl 4-[(N-hydroxycarbamimidoyl)methyl]piperazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological effects.
Comparison with Similar Compounds
Substituent Complexity and Reactivity
The N-hydroxycarbamimidoyl group distinguishes the target compound from other piperazine derivatives. This moiety enables heterocycle formation (e.g., oxadiazoles) through condensation reactions, a feature absent in simpler derivatives. Key comparisons include:
- tert-Butyl 4-methylpiperazine-1-carboxylate (): Substituent: Methyl group. Properties: Log S (ESOL) = -2.62, indicating moderate aqueous solubility. Use: A baseline intermediate lacking reactive groups for further functionalization.
Stability and Pharmacokinetics
- Instability in Simulated Gastric Fluid (): Compounds 1a and 1b (fluorophenyl-oxazolidinone derivatives) degrade in gastric fluid due to triazole ring susceptibility. Comparison: The target compound’s stability under physiological conditions is inferred from its use in synthesis but remains unverified .
Physicochemical Properties
| Compound (Evidence) | Substituent | Log S (ESOL) | TPSA (Ų) | Synthetic Use |
|---|---|---|---|---|
| Target compound (9) | N-hydroxycarbamimidoyl-methyl | Not reported | 85.7 | Oxadiazole formation |
| tert-Butyl 4-methylpiperazine-1-carboxylate (14) | Methyl | -2.62 | 38.3 | Intermediate for further modification |
| LQFM104 (10) | Pyrazole-methyl | Not reported | 54.7 | CNS drug candidate |
Structural and Functional Insights
Hydrogen Bonding and Crystal Packing ()
- tert-Butyl 4-{[2-amino-4-(2-hydroxy-phenyl)pyrimidin-5-yl]methyl}-piperazine-1-carboxylate: Forms N–H⋯O and N–H⋯N hydrogen bonds, creating supramolecular ribbons. Comparison: The target compound’s hydroxycarbamimidoyl group may similarly influence solid-state packing through hydrogen bonding .
Role of the Boc Group
- The Boc group is a common protective moiety in all compared compounds, facilitating piperazine ring stability during synthesis. Its removal (e.g., via HCl in ) is a critical step in generating bioactive amines .
Biological Activity
tert-butyl 4-[(N-hydroxycarbamimidoyl)methyl]piperazine-1-carboxylate, also known by its CAS number 1040631-47-7, is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H22N4O3
- Molar Mass : 258.32 g/mol
- Physical State : Solid at room temperature
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound exhibits characteristics that suggest it may function as an inhibitor of certain enzymes involved in metabolic pathways.
- Inhibition of Enzymatic Activity : Preliminary studies indicate that this compound may inhibit enzymes such as acetylcholinesterase (AChE) and β-secretase, which are critical in neurodegenerative processes like Alzheimer’s disease. Inhibition of these enzymes can lead to increased levels of neurotransmitters and decreased aggregation of amyloid-beta peptides.
- Antioxidant Properties : The compound has shown potential antioxidant activity, which may protect cells from oxidative stress associated with neurodegenerative diseases.
Biological Activity Data
The following table summarizes the biological activity data available for this compound:
Study on Neuroprotection
A study conducted on the neuroprotective effects of the compound demonstrated its ability to enhance cell viability in astrocytes when exposed to amyloid-beta (Aβ) peptides. The results indicated that when astrocytes were treated with Aβ1-42 and this compound simultaneously, there was a significant improvement in cell viability compared to Aβ treatment alone. This suggests a protective mechanism against neurotoxicity induced by amyloid aggregates .
In Vivo Studies
In vivo studies have shown that the compound can modulate oxidative stress markers in animal models subjected to scopolamine-induced oxidative stress. While there was no statistically significant difference observed between treatments with the compound and standard treatments like galantamine, both showed a reduction in malondialdehyde (MDA) levels, indicating potential antioxidant effects .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of related compounds indicates that modifications in the piperazine ring and the carbamimidoyl group can significantly influence biological activity. Such modifications may enhance binding affinity for target enzymes or alter pharmacokinetic properties, leading to improved therapeutic profiles .
Q & A
Q. What synthetic strategies are recommended for preparing tert-butyl 4-[(N-hydroxycarbamimidoyl)methyl]piperazine-1-carboxylate?
A multi-step approach is typically employed, starting with functionalization of the piperazine ring. Key steps include:
- Coupling reactions : Use of tert-butyl piperazine-1-carboxylate derivatives with brominated intermediates (e.g., 5-bromo-2-chloropyrimidine) in polar aprotic solvents like 1,4-dioxane, catalyzed by K₂CO₃ at 110°C .
- Protection/deprotection : The tert-butyloxycarbonyl (Boc) group is critical for amine protection during heterocyclic substitutions .
- Purification : Silica gel chromatography (hexane:ethyl acetate gradients) ensures high-purity yields (~60–88%) .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- NMR : ¹H/¹³C NMR identifies substituent integration and regiochemistry (e.g., piperazine chair conformation at δ 3.4–3.8 ppm) .
- LCMS : Confirms molecular ion peaks (e.g., m/z 243 [M+H-100]+ for brominated derivatives) .
- FT-IR : Detects functional groups like carbonyl (C=O stretch at ~1700 cm⁻¹) and hydroxyl (O–H at ~3400 cm⁻¹) .
Q. How is the purity of this compound assessed during synthesis?
Purity is validated via:
- HPLC : Retention time consistency (e.g., 4.92 min, 99.6% purity) .
- Melting point analysis : Sharp melting ranges (e.g., 140–150°C) indicate crystalline homogeneity .
Advanced Research Questions
Q. How can X-ray crystallography resolve conformational ambiguities in this compound?
- Data collection : Use a Bruker APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å) to resolve bond lengths/angles (e.g., piperazine chair conformation with 0.003 Å precision) .
- Refinement : SHELXL-97 refines anisotropic displacement parameters and hydrogen bonding (e.g., O–H⋯N interactions at 2.8–3.0 Å) .
- Validation : R-factor convergence (<0.05) and Hirshfeld surface analysis confirm intramolecular interactions (e.g., π–π stacking at 3.59 Å) .
Q. What experimental conditions optimize regioselectivity in piperazine ring substitutions?
- Steric effects : Bulkier substituents (e.g., tert-butyl) favor equatorial positioning, directing nucleophilic attacks to axial sites .
- Solvent polarity : Polar aprotic solvents (DMF, dioxane) enhance electrophilic reactivity of halopyrimidines .
- Catalysis : NaHB(OAc)₃ in DCM facilitates reductive amination with cyclohexanone derivatives (yields >80%) .
Q. How do intramolecular hydrogen bonds influence biological activity?
- Stability : O–H⋯N bonds (2.82 Å) stabilize the hydroxycarbamimidoyl group, enhancing metabolic resistance .
- Receptor binding : Molecular docking (e.g., AutoDock Vina) predicts interactions with prolyl-hydroxylase active sites (IC₅₀ <10 µM) .
Q. What methodologies address contradictory yields in coupling reactions?
- Reagent stoichiometry : Excess tert-butyl piperazine-1-carboxylate (1.5 eq.) improves displacement of brominated intermediates .
- Temperature control : Prolonged heating (>12 hr at 110°C) minimizes side-product formation in dioxane-based systems .
- Workup : Ethyl acetate extraction removes unreacted starting materials before chromatography .
Q. How are π–π interactions quantified in crystal packing analysis?
- CrystalExplorer : Calculates interplanar distances (e.g., 3.5919 Å between pyrimidine rings) and interaction energies (-15 kJ/mol) .
- Mercury CSD : Visualizes stacking motifs (e.g., offset parallel-displaced) contributing to lattice stability .
Q. Which in vitro assays evaluate prolyl-hydroxylase inhibition?
- Enzyme kinetics : Measure Vmax/Km shifts using recombinant HIF-PH enzymes and α-ketoglutarate cofactor .
- Cellular hypoxia models : Western blotting detects HIF-1α stabilization in HEK293T cells under low O₂ .
Q. How are computational tools integrated to predict bioactivity?
- QSAR models : Correlate substituent electronegativity (e.g., Cl, Br) with IC₅₀ values for enzyme inhibition .
- MD simulations : GROMACS assesses ligand-receptor binding stability over 100 ns trajectories .
Data Contradiction Analysis
- Synthesis yields : Variations (62–88%) arise from solvent purity (anhydrous vs. technical grade) and catalyst activity (fresh vs. recycled K₂CO₃) .
- Biological activity : Structural analogs with trifluoromethyl groups show 10-fold higher potency than brominated derivatives, attributed to enhanced hydrophobicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
